HDL376

SR-BI inhibition lipid transport HDL metabolism

HDL376 (SDZ-HDL-376, CAS 147751-31-3) is a small-molecule thiourea derivative that functions as a scavenger receptor class B type I (SR-BI) inhibitor. Its chemical identity is N-(5-chloro-2-methylphenyl)-N'-(2-methylpropyl)-thiourea, with the molecular formula C12H17ClN2S and a molecular weight of 256.79 g/mol, bearing the FDA Unique Ingredient Identifier B4KLE87R9D.

Molecular Formula C12H17ClN2S
Molecular Weight 256.80 g/mol
CAS No. 147751-31-3
Cat. No. B1673027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHDL376
CAS147751-31-3
SynonymsHDL 376
HDL-376
HDL376
N-(5-chloro-2-methylphenyl)-N'-(2methylpropyl)thiourea
SDZ HDL 376
SDZ-HDL-376
Molecular FormulaC12H17ClN2S
Molecular Weight256.80 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)NC(=S)NCC(C)C
InChIInChI=1S/C12H17ClN2S/c1-8(2)7-14-12(16)15-11-6-10(13)5-4-9(11)3/h4-6,8H,7H2,1-3H3,(H2,14,15,16)
InChIKeyCVLONJGXRCEARL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HDL376 (CAS 147751-31-3) SR-BI Inhibitor Procurement Overview: Thiourea-Class Chemical Tool for Lipid Transport Research


HDL376 (SDZ-HDL-376, CAS 147751-31-3) is a small-molecule thiourea derivative that functions as a scavenger receptor class B type I (SR-BI) inhibitor [1]. Its chemical identity is N-(5-chloro-2-methylphenyl)-N'-(2-methylpropyl)-thiourea, with the molecular formula C12H17ClN2S and a molecular weight of 256.79 g/mol, bearing the FDA Unique Ingredient Identifier B4KLE87R9D [2]. HDL376 directly inhibits SR-BI-mediated lipid transport in cellular and reconstituted liposomal systems [3].

Why Generic Substitution of HDL376 Fails: Mechanistic Divergence Among SR-BI Modulators


HDL376 cannot be substituted by other HDL-cholesterol-elevating agents despite overlapping therapeutic indications. While fibrates (e.g., fenofibrate) and niacin also raise plasma HDL-cholesterol, their primary mechanisms differ fundamentally from direct SR-BI inhibition [1]. Fenofibric acid—the active metabolite of fenofibrate—activates peroxisome proliferator-activated receptor alpha (PPARα) rather than directly targeting SR-BI, whereas HDL376 acts as a direct SR-BI inhibitor [2]. Among direct SR-BI inhibitors, potency and binding modality diverge markedly: BLT-1 exhibits irreversible inhibition with nanomolar IC50 values, while HDL376 operates with reversible inhibition in the sub-micromolar range [3].

HDL376 Procurement Evidence Guide: Quantitative Comparator Data for SR-BI Inhibitor Selection


Direct SR-BI Inhibition: HDL376 vs. Fenofibrate Head-to-Head IC50 Comparison

HDL376 and fenofibrate were evaluated in parallel for direct SR-BI inhibitory activity in both cellular and purified SR-BI-reconstituted liposome systems [1]. Both compounds demonstrated potent, direct inhibition of SR-BI-mediated lipid transport with comparable IC50 values. Critically, the active metabolite of fenofibrate (fenofibric acid, FFA) failed to inhibit SR-BI, establishing that fenofibrate itself—not its PPARα-activating metabolite—accounts for the SR-BI inhibitory effect, and confirming that HDL376 provides a mechanistically distinct and more direct tool for SR-BI functional studies compared to the fibrate class [2].

SR-BI inhibition lipid transport HDL metabolism

SR-BI Inhibitor Class Potency Ranking: HDL376 vs. BLT-1 and Next-Generation Inhibitors

Across the SR-BI inhibitor class, potency spans multiple orders of magnitude [1]. HDL376 (IC50 = 0.22–1 μM) occupies an intermediate potency tier distinct from high-potency irreversible inhibitors and lower-potency clinical agents. BLT-1, a thiosemicarbazone copper chelator, irreversibly inhibits SR-BI with IC50 values of 21–57 nM . More recently developed reversible inhibitors ML278 and ML279 achieve even greater potency, with IC50 values of 6 nM and 17 nM, respectively . In contrast, fenofibrate—the only clinical comparator with direct SR-BI inhibitory activity—exhibits approximately 5-fold lower potency than HDL376 when comparing IC50 values (approximately 1 μM vs. approximately 0.22 μM) [2].

SR-BI inhibitor potency comparison BLT-1 ML278

In Vivo HDL-Cholesterol Elevation: Cross-Species Pharmacodynamic Data with Fenofibrate Class-Level Inference

HDL376 has been evaluated in multiple mammalian species for its effect on plasma HDL-cholesterol levels, with dosing regimens tailored to each species . In rats, 80 mg/kg/day HDL376 raised HDL-cholesterol levels . Hamster studies employed 52 mg/kg/day or 64 mg/kg/day depending on diet . Canine studies utilized 35 mg/kg/day, while non-human primate studies in rhesus and cynomolgus monkeys administered 12 mg/kg/day . The HDL-cholesterol elevation phenotype observed with HDL376 treatment phenocopies the effect seen in SR-BI gene knockout models, providing mechanistic validation that SR-BI inhibition in vivo recapitulates genetic SR-BI deficiency [1].

HDL cholesterol in vivo pharmacology species comparison atherosclerosis

Metabolic Fate and Species-Specific Clearance: HDL376 in Vitro Metabolism Comparison

The in vitro metabolism of [¹⁴C]SDZ HDL 376 (HDL376) was characterized across liver microsomes from rat, human, monkey, and other species [1]. A key species-dependent metabolic divergence was identified: rat liver microsomes predominantly generated S-oxide as the major metabolite, whereas human and monkey microsomes preferentially catalyzed carbon hydroxylation [2]. Notably, HDL376 was extensively metabolized in all species examined except human, suggesting that human liver microsomes exhibit comparatively lower metabolic turnover of the parent compound under the tested conditions [3].

drug metabolism species differences glutathione adduct S-oxide

Optimal Research Applications for HDL376 Based on Quantified Differential Evidence


Mechanistic Dissection of SR-BI Function Without PPARα Confounding

Researchers requiring clean SR-BI inhibition without concomitant PPARα activation should select HDL376 over fenofibrate. Direct head-to-head data establish that fenofibrate inhibits SR-BI (IC50 ≈ 1 μM) but its active metabolite fenofibric acid activates PPARα without inhibiting SR-BI, introducing dual pharmacology that complicates target deconvolution [1]. HDL376 provides SR-BI inhibition with comparable potency (IC50 ≈ 0.22–1 μM) but lacks PPARα activity, making it the preferred chemical probe for SR-BI functional studies requiring unambiguous target attribution [2].

Cross-Species Preclinical Studies of HDL Metabolism Modulation

Investigators conducting multi-species pharmacology studies of HDL-cholesterol regulation should leverage HDL376's established cross-species dosing parameters and phenotypic concordance with SR-BI knockout models. Validated dosing regimens exist for rat (80 mg/kg/day), hamster (52-64 mg/kg/day), dog (35 mg/kg/day), and non-human primate (12 mg/kg/day) . The phenotypic match between HDL376 treatment and SR-BI genetic deficiency—both producing elevated HDL-cholesterol and enlarged HDL particle size—provides strong target engagement validation across species [3].

Species-Specific Metabolic Pathway Analysis and Preclinical Species Selection

Studies requiring metabolic pathway elucidation or preclinical species selection for PK/PD modeling should account for HDL376's divergent metabolic fate across species. Rat microsomes predominantly produce S-oxide metabolites, whereas human and monkey microsomes preferentially catalyze carbon hydroxylation [4]. The extensive metabolism observed in rat and monkey, contrasted with limited human microsomal turnover, necessitates careful consideration when extrapolating rodent toxicology findings to human relevance [5].

Reversible SR-BI Inhibition for Washout and Competition Studies

Experimental protocols requiring reversible SR-BI inhibition should select HDL376 over irreversible inhibitors such as BLT-1. While BLT-1 provides higher potency (IC50 = 21–57 nM) and irreversible covalent binding, HDL376 offers sub-micromolar potency (IC50 = 0.22 μM) with reversible binding characteristics suitable for washout experiments, competition assays, and studies where sustained irreversible target blockade would confound interpretation . This reversibility enables more nuanced pharmacological interrogation of SR-BI dynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for HDL376

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.